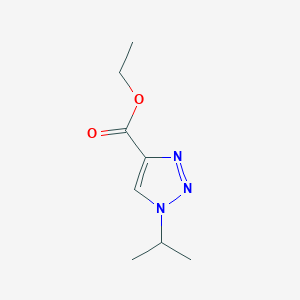

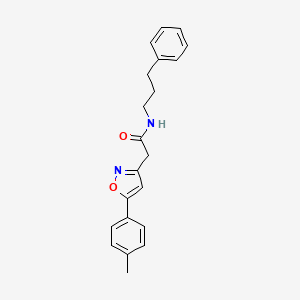

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized via the Krapcho decarboxylation reaction of a substituted dimethyl malonate derivative . Another method involves a three-component coupling of amines, carbon dioxide, and halides to efficiently synthesize carbamates .科学的研究の応用

Antitumor Activity

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate has been identified as an active antitumor agent against various types of leukemia and carcinomas. It exhibits significant activity against lymphoid L1210 leukemia, lymphocytic P388 leukemia, melanotic melanoma B16, and Lewis Lung carcinoma. Its therapeutic potential is highlighted by its low toxicity at effective doses, suggesting potential clinical applications in cancer treatment (Atassi & Tagnon, 1975).

Antimicrobial Activity

Compounds synthesized from 2-oxoindolin derivatives, including those related to Methyl (1-methyl-2-oxoindolin-5-yl)carbamate, have been studied for their antimicrobial potency. Novel 3-methyl-N''-(2-oxoindolin-3-ylidene)-4H-benzo[b][1,4]thiazine-2-carbohyrazides displayed promising antifungal and antibacterial activity, establishing a structure-activity relationship that could guide the development of new antimicrobial agents (Sonawane et al., 2009).

Synthesis and Chemical Reactions

Research on the synthesis and reactions of related 2-bis(methylthio)methylene-1-methyl-3-oxoindole derivatives demonstrates the chemical versatility of these compounds. These studies provide a facile access to various benzo- and heterocyclo-fused carbazoles and indoles, showcasing the potential of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate derivatives in organic synthesis and drug discovery (Rao et al., 1999).

Antifilarial and Antineoplastic Agents

Derivatives of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. Some compounds demonstrated significant growth inhibition in L1210 cells, with implications for mitotic spindle poisoning, highlighting their potential therapeutic applications (Ram et al., 1992).

Carbamate Pesticide Interaction Studies

Investigations into the interactions between approved oximes and human acetylcholinesterase inhibited by carbamate pesticides, such as Methyl (1-methyl-2-oxoindolin-5-yl)carbamate, have provided insights into the management of carbamate poisoning. These studies suggest that certain treatments may aggravate carbamate-induced inhibition of acetylcholinesterase, offering guidance for medical interventions (Wille et al., 2013).

作用機序

Target of Action

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives can interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .

特性

IUPAC Name |

methyl N-(1-methyl-2-oxo-3H-indol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9-4-3-8(12-11(15)16-2)5-7(9)6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLPNHIKLUSTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2561599.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)